Product packaging for (2Z)-but-2-enedioic acid potassium(Cat. No.:CAS No. 10237-70-4)

(2Z)-but-2-enedioic acid potassium

Cat. No.: B087970
CAS No.: 10237-70-4
M. Wt: 155.17 g/mol
InChI Key: BDQHHJHPAVHOJF-ODZAUARKSA-N
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Description

Nomenclature and Chemical Isomerism of Maleate (B1232345) Species

A defining characteristic of the maleate anion is its stereochemistry. Maleic acid is the cis-isomer of butenedioic acid, while fumaric acid is the trans-isomer. nih.govwikipedia.org This means that in the maleate ion, the carboxyl groups are on the same side of the carbon-carbon double bond. nih.gov This cis configuration is generally less stable than the trans configuration of the corresponding fumarate (B1241708) ion. nih.govwikipedia.org The conversion between these isomers is a subject of study in chemistry. wikipedia.orgcapes.gov.br The potassium salts of maleic acid exist primarily as two distinct species: a dipotassium (B57713) salt and a monopotassium salt.

Potassium maleate, in its dipotassium form, is the salt where both carboxylic acid protons of maleic acid are replaced by potassium ions. ontosight.ai This compound is also referred to as dipotassium maleate or (Z)-2-Butenedioic acid dipotassium salt. jst.go.jpalfa-chemistry.com It is highly soluble in water. ontosight.ai

PropertyValue
IUPAC Name dipotassium;(Z)-but-2-enedioate scimplify.comnih.gov
Molecular Formula C₄H₂K₂O₄ ontosight.aialfa-chemistry.com
Molecular Weight 192.25 g/mol alfa-chemistry.comnih.gov
Synonyms Maleic acid dipotassium salt, Cis-butenedioic acid dipotassium salt alfa-chemistry.comchemicalbook.com
CAS Number 4151-34-2, 10237-70-4 jst.go.jpnih.gov

Potassium hydrogen maleate is an acid salt, meaning only one of the two acidic protons of maleic acid has been replaced by a potassium ion. acs.org This compound is also known by the names monopotassium maleate or potassium hydrogen maleate (KHM). acs.orglgcstandards.com It is moderately soluble in water and has a molar mass of 154.16 g/mol . acs.org A notable feature confirmed by crystallographic analysis is the presence of a strong intramolecular hydrogen bond. wikipedia.org

PropertyValue
IUPAC Name potassium;(Z)-4-hydroxy-4-oxo-but-2-enoate lgcstandards.com
Molecular Formula C₄H₃O₄K scbt.com
Molecular Weight 154.16 g/mol acs.orgscbt.com
Synonyms Monopotassium maleate, cis-Butenedioic acid monopotassium salt scbt.com
CAS Number 689-82-7 scbt.com

Potassium Maleate (Dipotassium Salt)

Academic Significance and Research Trajectories in Maleate Chemistry

The potassium salts of maleic acid hold considerable significance in various fields of chemical research. Their specific properties lend them to applications in both analytical chemistry and materials science.

Potassium Hydrogen Maleate (KHM) is particularly valued in academic and laboratory settings.

Analytical Chemistry : KHM serves as a useful acid salt for preparing standard solutions. acs.org It can be used as an "unknown" acid in acidimetric titrations, a common exercise in chemistry education. acs.org Its preparation from maleic acid is a straightforward two-step process suitable for student laboratories. acs.orgacs.org

Hydrogen Bond Research : The KHM crystal is of significant interest in the study of chemical bonding. It possesses a very short and symmetric intramolecular hydrogen bond, which has been the subject of detailed analysis using techniques like neutron diffraction and electron spin resonance. aip.orgosti.gov These studies aim to understand the precise nature and position of the hydrogen atom within this bond. aip.orgaip.org

Potassium Maleate (Dipotassium and Monopotassium) salts are also employed as reagents in organic and polymer synthesis.

Polymer Chemistry : A notable application is in the synthesis of maleated ionomers. tandfonline.com In one method, epoxidized styrene-butadiene-styrene (SBS) triblock copolymer undergoes a ring-opening reaction with an aqueous solution of potassium hydrogen maleate to introduce maleate functional groups. tandfonline.com In this process, dipotassium maleate is also used as a pH regulator to achieve high conversion rates. tandfonline.com

Polyester (B1180765) Synthesis : Potassium maleate is used in polycondensation reactions with dihalogenoalkanes to produce stereoregular aliphatic polymaleates. researchgate.net Research in this area investigates how reaction parameters influence the yield, molecular weight, and isomerism of the resulting polyesters. researchgate.net

Drug Association Studies : The maleate monoanion is used in molecular dynamics simulations to study the formation of microstructures and association processes with drug-like compounds in aqueous solutions. researchgate.netmdpi.com These studies are important for understanding how drug molecules assemble, which has implications for pharmaceutical formulations. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4KO4 B087970 (2Z)-but-2-enedioic acid potassium CAS No. 10237-70-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Kidney damage has been observed as a systemic toxic action of maleic acid. Morphological-functional changes in the kidneys were produced by intraperitoneal injection (100-350 mg/kg; rats, dogs) and also by inhalation exposure to ca. 720 mg/mc (rats). The damage to distal and proximal tubular resorption produced by maleic acid is reminiscent of the known (congenital or acquired) Fanconi syndrome in humans. This damage seems to be caused by the interaction of maleic acid with glutathione in tubular renal cells, leading to intolerable concentration of free radicals and peroxides. In addition to the resultant cellular damage, maleic acid appears to affect Na+ and H+ ion transport in the proximal tubes [RE5]. After chronic exposure of male rats (250, 500, 750 mg/kg /per/ day for up to two years), an increased mortality as well as kidney damage and delayed growth was observed in all dosage groups. Liver and testicular damage has also been found in highest dosage group. No signs of carcinogenic activity of maleic acid were discovered with long-term dosage, which however was not designed as a carcinogenicity study.

CAS No.

10237-70-4

Molecular Formula

C4H4KO4

Molecular Weight

155.17 g/mol

IUPAC Name

(Z)-but-2-enedioic acid

InChI

InChI=1S/C4H4O4.K/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1-;

InChI Key

BDQHHJHPAVHOJF-ODZAUARKSA-N

Isomeric SMILES

C(=C\C(=O)O)\C(=O)O.[K]

Canonical SMILES

C(=CC(=O)O)C(=O)O.[K]

boiling_point

275 °F at 760 mmHg (decomposes) (NTP, 1992)

Color/Form

Monoclinic prisms from water
White crystals from water, alcohol and benzene
Colorless crystals

density

1.59 at 68 °F (USCG, 1999) - Denser than water;  will sink
1.590 g/cu cm at 20 °C
Relative density (water = 1): 1.59

flash_point

127Â °C

melting_point

266 to 268 °F (NTP, 1992)
132.5 °C (OECD Guideline 102 (Melting point / Melting Range))
Converted in part into the much higher-melting fumaric acid (MP: 287 °C) when heated to a temp slightly above the MP.
130.5 °C
131Â °C

physical_description

Maleic acid is a colorless crystalline solid having a faint odor. It is combustible though it may take some effort to ignite. It is soluble in water. It is used to make other chemicals and for dyeing and finishing naturally occurring fibers.
Pellets or Large Crystals;  Liquid;  Dry Powder
Colorless or white solid;  [HSDB] White crystalline powder;  [MSDSonline]
Solid
WHITE CRYSTALS.

Pictograms

Corrosive; Irritant

Related CAS

26099-09-2
10237-70-4 (potassium salt)
18016-19-8 (hydrochloride salt)
3105-55-3 (mono-hydrochloride salt)
371-47-1 (di-hydrochloride salt)
37449-49-3 (Nd salt)
44742-89-4 (mono-ammonium salt)

solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
In water, 788 g/L at 25 °C, 3926 g/L at 97.5 °C
79.000 lb/100 lb water at 77 °F
In water, 441,000 mg/L at 25 °C
Freely soluble in alcohol;  soluble in acetone, glacial acetic acid;  slightly soluble in ether;  practically insoluble in benzene
For more Solubility (Complete) data for MALEIC ACID (7 total), please visit the HSDB record page.
441 mg/mL at 25 °C
Solubility in water, g/100ml at 25Â °C: 78 (soluble)

Synonyms

hydrogen maleate
maleate
maleic acid
maleic acid, ammonium salt
maleic acid, calcium salt
maleic acid, dipotassium salt
maleic acid, disodium salt
maleic acid, iron salt
maleic acid, monoammonium salt
maleic acid, monocopper (2+) salt
maleic acid, monosodium salt
maleic acid, neodymium salt
maleic acid, potassium salt
maleic acid, sodium salt
sodium maleate

vapor_density

4 (NTP, 1992) - Heavier than air;  will sink (Relative to Air)
4.0 (Air = 1)

vapor_pressure

Negligible (NTP, 1992)
0.0000359 [mmHg]
1.34X10-5 mm Hg at 25 °C (OECD Guideline 104 (Vapor Pressure Curve))
Vapor pressure, Pa at 25Â °C: 0.0048

Origin of Product

United States

Synthetic Strategies and Reaction Mechanisms Involving Potassium Maleate

Direct Synthetic Routes to Potassium Maleate (B1232345)

The synthesis of potassium maleate is typically achieved through straightforward acid-base neutralization reactions. The most common methods involve the reaction of either maleic acid or its anhydride (B1165640) with a potassium base, such as potassium hydroxide (B78521) or potassium carbonate. These reactions are generally performed in an aqueous medium under controlled pH conditions to ensure the formation of the desired salt. vulcanchem.com

One primary route involves the direct neutralization of maleic acid with potassium hydroxide. acs.orgvulcanchem.com This can be a two-step process where dipotassium (B57713) maleate is first formed by reacting maleic acid with two equivalents of potassium hydroxide, followed by reaction with another equivalent of maleic acid to produce potassium hydrogen maleate. acs.org The concentration of the solutions is a key factor, as the product's solubility requires the use of concentrated solutions and cooling to facilitate crystallization. acs.org

Alternatively, maleic anhydride is frequently used as a precursor due to its commercial availability. The reaction involves the ring-opening of the anhydride in water to form maleic acid, which is then neutralized by potassium hydroxide. chemistai.orggoogle.com The pH is typically adjusted to a range of 3.5 to 5.0 to obtain the mono-potassium salt. google.com The final product can be isolated by evaporation of the solvent. vulcanchem.com

Table 1: Summary of Direct Synthetic Routes to Potassium Maleate
Precursor(s)Potassium SourceTypical ConditionsKey Findings/ProductReference
Maleic AnhydridePotassium Hydroxide (KOH)Aqueous solution, stirred at 50°C.Formation of potassium maleate via ring-opening and neutralization. chemistai.org
Maleic AcidPotassium Hydroxide (KOH)Concentrated aqueous solutions, chilled in an ice bath for precipitation.Preparation of potassium hydrogen maleate (KHM). acs.org
Maleic Acid or Maleic AnhydridePotassium Hydroxide (KOH)Aqueous solution, pH adjusted to 3.5-5.0.Yields an aqueous solution of monopotassium maleate. google.com

Electrochemical Transformations: Kolbe's Electrolysis of Potassium Maleate

Kolbe's electrolysis is an electrochemical method that utilizes the decarboxylation of carboxylate salts to form new carbon-carbon bonds. unacademy.comvedantu.com When an aqueous solution of potassium maleate is subjected to electrolysis, it undergoes a specific transformation to yield unsaturated hydrocarbons. doubtnut.comvedantu.com This process is a notable method for the preparation of acetylene (B1199291) from a dicarboxylic acid salt. vedantu.comquora.cominfinitylearn.com

At the anode, the maleate ions are oxidized. This process involves the loss of two electrons and subsequent decarboxylation (loss of carbon dioxide), leading to the formation of acetylene gas. doubtnut.comvedantu.com At the cathode, water is reduced to produce hydrogen gas and hydroxide ions (OH⁻). doubtnut.comyoutube.com The hydroxide ions then combine with the potassium ions present in the solution to form potassium hydroxide (KOH), leading to an increase in the pH of the solution. doubtnut.comaakash.ac.in

The balanced equation for the electrolysis of potassium maleate is: C₄H₂K₂O₄ + 2H₂O → C₂H₂ + 2CO₂ + 2KOH + H₂ doubtnut.com

Table 2: Products of Kolbe's Electrolysis of Aqueous Potassium Maleate
ElectrodeProcessProductsReference
Anode (Oxidation)Oxidation of maleate ions followed by decarboxylation.Acetylene (C₂H₂), Carbon Dioxide (CO₂) doubtnut.comvedantu.comdoubtnut.com
Cathode (Reduction)Reduction of water.Hydrogen (H₂), Potassium Hydroxide (KOH) doubtnut.comvedantu.com

Polycondensation Reactions Utilizing Potassium Maleate in Polymer Synthesis

Potassium maleate serves as a valuable monomer in polycondensation reactions for the synthesis of unsaturated polyesters. researchgate.net This method allows for the creation of polymers with specific stereochemistry, as the reaction conditions can be controlled to preserve the cis-configuration of the maleate unit. researchgate.net

A significant application is the polycondensation of potassium maleate with α,ω-dihaloalkanes, such as 1,4-dihalogenobutanes, to produce aliphatic polymaleates. researchgate.net These reactions are often carried out in a polar aprotic solvent like 1-methyl-2-pyrrolidone at moderate temperatures (e.g., 110°C). researchgate.net This approach is advantageous because it is an irreversible esterification that proceeds without significant trans-isomerization to the fumarate (B1241708) form, thus yielding configurationally pure polymaleates. researchgate.net However, a notable side reaction is the formation of cyclic oligomers alongside the desired high-molecular-weight polyesters. researchgate.net The yield and molecular weight of the resulting polymers are sensitive to parameters such as the reagent mole ratio and the presence of water. researchgate.net

Furthermore, potassium maleate can be used in copolymerization reactions. For instance, co- and terpolyesters with random structures can be synthesized by reacting binary or ternary mixtures of dicarboxylic acid potassium salts (including maleate) with a dihaloalkane like 1,4-dibromobutane. researchgate.netresearchgate.net This extends the range of accessible polyester (B1180765) structures. Additionally, α,ω-dihydroxyoligo(alkylene maleate)s have been prepared by the polycondensation of potassium maleate and various dibromoalkanes in the presence of 2-bromoethanol, which acts as a chain-limiting agent to control molecular weight. researchgate.netresearchgate.net

Table 3: Polycondensation of Potassium Maleate with Dihaloalkanes
ReactantsSolventTemperaturePrimary ProductKey Features/Side ProductsReference
Potassium maleate, α,ω-dibromoalkanes (e.g., 1,4-dibromobutane)1-methyl-2-pyrrolidone~100-110°CHigh-molecular-weight aliphatic polymaleatesPreserves cis-configuration; formation of cyclic oligomers. researchgate.net

Other Derivatization Reactions of the Maleate Anion with Potassium Counterions

Beyond its role in polymerization and electrolysis, the maleate anion, with potassium as the counterion, can undergo several other derivatization reactions, primarily targeting the carbon-carbon double bond or the carboxylate groups.

Isomerization: The maleate ion can be thermally isomerized to its more stable trans-isomer, the fumarate ion. This transformation can be studied by isolating the maleate ion in a potassium halide (e.g., KCl, KBr) matrix and heating. The reaction proceeds quantitatively via first-order kinetics with minimal decomposition. acs.org

Hydroxylation: Potassium maleate solutions can be hydroxylated to produce tartaric acid. This reaction is achieved by using an oxidizing agent like hydrogen peroxide in the presence of a catalyst, such as potassium tungstate (B81510). sciencemadness.org The reaction yield is sensitive to temperature, with optimal yields observed around 70°C in both neutral potassium maleate and acidic maleic acid solutions. sciencemadness.org

Ring-Opening Reactions: Potassium hydrogen maleate can act as a nucleophile in ring-opening reactions. It has been used to synthesize maleated ionomers by reacting with epoxidized (styrene-butadiene-styrene) triblock copolymers. tandfonline.com In this process, the maleate opens the epoxy rings on the polymer backbone, thereby introducing ionic groups into the polymer structure. tandfonline.com

Cyclization/Addition: In a multi-step synthesis, potassium maleate, formed in situ from maleic anhydride and KOH, can undergo further reactions. For example, it serves as an intermediate in the synthesis of tetrapotassium iminodisuccinate, which involves a cyclization process at elevated temperatures (110°C). chemistai.org

Table 4: Summary of Derivatization Reactions
Reaction TypeReagents/ConditionsProductReference
IsomerizationHeating in a potassium halide matrix (>300°C).Fumarate ion acs.org
HydroxylationHydrogen peroxide, potassium tungstate catalyst, ~70°C.Tartaric acid sciencemadness.org
Ring-OpeningEpoxidized SBS, toluene, 70°C.Potassium maleated ionomer of SBS tandfonline.com
Cyclization/AdditionSelf-reaction at 110°C after initial formation.Tetrapotassium iminodisuccinate chemistai.org

Molecular and Crystal Structure Elucidation of Potassium Maleate Systems

X-ray Crystallography Studies of Potassium Maleate (B1232345) and its Hydrogen Analogues

X-ray crystallography is a cornerstone technique for determining the three-dimensional arrangement of atoms in a crystal. Studies on potassium hydrogen maleate (KHM), an acid salt of maleic acid, have provided a comprehensive picture of its solid-state structure. iucr.orgresearchgate.net

Potassium hydrogen maleate crystallizes in the orthorhombic space group Pbcm. iucr.orgcore.ac.uk The crystal structure is characterized by alternating layers of potassium cations (K⁺) and planar hydrogen maleate anions (HC₄H₂O₄⁻). iucr.org Within this structure, each potassium ion is coordinated to eight oxygen atoms from the surrounding maleate anions. iucr.org A reinvestigation of the crystal structure confirmed these findings, although it was initially suspected that the structure might be non-centrosymmetric, similar to its rubidium analogue. researchgate.net The planarity of the hydrogen maleate ion is a significant feature, with only slight deviations of the atoms from the least-squares plane. iucr.org

Under high pressure, potassium hydrogen maleate undergoes a second-order phase transition to a monoclinic space group, P2₁/c. polimi.it This transition involves a significant distortion of the crystal lattice and a change in the packing of the hydrogen maleate anions. polimi.it

Table 1: Crystallographic Data for Potassium Hydrogen Maleate (KHM) at Ambient Conditions

Parameter Value Reference
Crystal System Orthorhombic iucr.orgcore.ac.uk
Space Group Pbcm iucr.orgcore.ac.uk
a (Å) 4.578 ± 0.002 iucr.org
b (Å) 7.791 ± 0.004 iucr.org
c (Å) 15.953 ± 0.005 iucr.org

| Z | 4 | iucr.org |

Neutron Diffraction Analysis of Potassium Hydrogen Maleate Crystal Structures

While X-ray diffraction is excellent for locating heavier atoms, neutron diffraction is superior for precisely determining the positions of hydrogen atoms. This capability is crucial for understanding the nature of hydrogen bonds.

Neutron diffraction studies have been pivotal in confirming the nature of the intramolecular hydrogen bond in potassium hydrogen maleate. core.ac.ukiucr.orgacademie-sciences.fr These studies have shown that the hydrogen atom in the O-H···O bond is located on a crystallographic mirror plane. core.ac.uk Early neutron diffraction work provided data on the intramolecular O···O distance, measuring it at 2.44 pm, but could not definitively distinguish between a centrally located hydrogen atom and a disordered state with the hydrogen occupying two sites. core.ac.uk

Later, more detailed single-crystal neutron diffraction studies at various temperatures (down to 5 K) and pressures confirmed that the short internal hydrogen bond is symmetrical, with the proton located at the center of the bond. iucr.orgresearchgate.netaip.org The O···O distance was measured to be 2.427(1) Å at 5 K. researchgate.net The analysis of the proton's thermal ellipsoid (a representation of its thermal vibration) is consistent with a single-well potential, ruling out a double-minimum potential that would suggest proton disorder. aip.orgarxiv.org

Analysis of Intramolecular Hydrogen Bonding in Maleate Anions within Potassium Salts

The hydrogen maleate anion is characterized by a strong intramolecular hydrogen bond, which locks the molecule into a planar, seven-membered ring conformation. polimi.it This feature, often referred to as a Resonance-Assisted Hydrogen Bond (RAHB), is a subject of extensive research. polimi.it

In potassium hydrogen maleate, this intramolecular O-H···O hydrogen bond is exceptionally short and strong. iucr.orgarxiv.org X-ray diffraction determined the O···O distance to be 2.437 ± 0.004 Å. iucr.org The hydrogen bond is crystallographically symmetric, meaning the proton is positioned exactly midway between the two oxygen atoms. core.ac.ukarxiv.org This symmetry is a consequence of the crystalline environment provided by the potassium counter-ions. academie-sciences.fr In contrast, theoretical calculations for an isolated hydrogen maleate anion in the gas phase suggest an asymmetric hydrogen bond would be the lower energy state. academie-sciences.fr The environment within the crystal, therefore, plays a crucial role in stabilizing the symmetric bond. academie-sciences.frnih.gov

Investigation of Solid-State Packing and Intermolecular Interactions in Potassium Maleate Crystals

The solid-state structure of potassium hydrogen maleate is composed of alternating layers of K⁺ ions and hydrogen maleate anions. iucr.orgcore.ac.uk The primary intermolecular force governing the crystal packing is the ionic interaction between the positively charged potassium ions and the negatively charged carboxylate groups of the maleate anions. stackexchange.comlibretexts.org

Each potassium cation is surrounded by eight oxygen atoms from the carboxylate groups of neighboring anions, resulting in a stable, three-dimensional network. iucr.org The planar hydrogen maleate anions are arranged in a herringbone motif. polimi.it

Advanced Spectroscopic Characterization of Potassium Maleate

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for probing the molecular structure of potassium maleate (B1232345). These methods are highly sensitive to the vibrations of chemical bonds and provide detailed information about the functional groups present, molecular symmetry, and the nature of intra- and intermolecular interactions, particularly hydrogen bonding. acs.org

Research on potassium hydrogen maleate (KHM), a closely related compound, reveals the complex vibrational landscape shaped by its strong intramolecular hydrogen bond. nih.gov The analysis of potassium maleate builds on this understanding. Density Functional Theory (DFT) calculations, combined with experimental spectra, have been crucial in assigning the observed vibrational bands. nih.govresearchgate.net Studies show that the asymmetric O-H-O stretching vibrations and the motion of the bridging proton are heavily mixed with the skeletal C-C stretching and C-H bending vibrations of the maleate anion. nih.gov

In a study involving monopotassium maleate (MPM) used to stabilize tin(IV) oxide (SnO₂) nanocrystals, Fourier transform infrared (FTIR) spectroscopy confirmed a strong chemical interaction between the two components. The pure MPM exhibited a characteristic asymmetric stretching vibration for the carboxylate group (–COO⁻) at 1575 cm⁻¹. aip.org Upon binding to the SnO₂ surface, this peak shifted to a lower wavenumber (1546 cm⁻¹), indicating coordination. Simultaneously, the O–Sn–O stretching vibration of SnO₂ shifted from 662 cm⁻¹ to 686 cm⁻¹, further affirming the interaction. aip.org

Raman spectroscopy offers complementary information, as different selection rules govern the activity of vibrational modes in IR and Raman. acs.org For instance, the C=C stretching vibration in maleates typically gives rise to an intense band in the Raman spectrum. mdpi.com In choline (B1196258) H-maleate, this mode is observed at 1623 cm⁻¹. mdpi.com The symmetric stretching of the carboxylate group is also readily observed in Raman spectra. mdpi.com

The table below summarizes key vibrational frequencies observed for maleate compounds from IR and Raman spectroscopy.

Vibrational Mode Frequency (cm⁻¹) (Technique) Compound Observations/Assignments Reference
–COO⁻ Asymmetric Stretch1575 (FTIR)Monopotassium MaleatePeak shifts to 1546 cm⁻¹ upon binding to SnO₂. aip.org
C=O Stretch (COOH)1712 (IR), 1694 (Raman)Choline H-MaleateFrom the carboxylic acid group. mdpi.com
C=C Stretch1623 (Raman)Choline H-MaleateLower frequency attributed to π-conjugation within the seven-membered ring formed by the intramolecular H-bond. mdpi.com
–COO⁻ Symmetric Stretch1361 (IR), 1382 (Raman)Choline H-MaleateSymmetric vibration of the carboxylate group. mdpi.com
Asymmetric O-H-O Stretch~1450Potassium Hydrogen MaleateIntense band in the infrared spectrum. nih.gov
"Pure" Asymmetric O-H-O Stretch~500Potassium Hydrogen MaleateSecond intense band in the infrared spectrum. nih.gov

Inelastic Neutron Scattering (INS) Spectroscopy for Proton Dynamics in Maleate Structures

Inelastic Neutron Scattering (INS) spectroscopy is an exceptionally powerful technique for studying proton dynamics, particularly in hydrogen-bonded systems like potassium hydrogen maleate (KHM). researchgate.net Unlike optical spectroscopies, INS intensities are proportional to the neutron scattering cross-section of the atoms and their displacement amplitudes in a given vibration, making it highly sensitive to hydrogen atoms. researchgate.net

INS studies have been pivotal in characterizing the nature of the strong intramolecular hydrogen bond in KHM. aip.orgaip.org Research has focused on assigning the out-of-plane bending mode of the hydrogen bond, denoted as γ(OHO). aip.org A key finding is the correlation between the frequency of this γ(OHO) mode and the oxygen-oxygen distance, R(O-O). As the O-O distance decreases, indicating a stronger hydrogen bond, the γ(OHO) frequency increases. aip.org For intramolecular hydrogen bonds, such as in KHM and potassium monochloromaleate, where the R(O-O) distance is less than ~2.44 Å, the dynamics differ from systems with longer, intermolecular hydrogen bonds. aip.org

Comparisons between theoretical DFT calculations and experimental INS spectra for KHM show a reasonable agreement and help clarify the spectroscopic manifestations of proton dynamics. researchgate.net These studies reveal significant differences between the INS and IR spectra in terms of the number of bands and their relative intensities. researchgate.net Vibrations that are weak or absent in the IR spectrum can appear as intense bands in the INS spectrum, providing complementary information. researchgate.net The strong coupling between the bridging proton's motion and various intramolecular vibrations of the maleate skeleton is a critical factor influencing the spectra. researchgate.net

Spectroscopic Technique Key Finding/Observation Compound Significance Reference
Inelastic Neutron Scattering (INS)Assignment of γ(OHO) mode.Potassium Hydrogen MaleateProvided direct insight into the out-of-plane bending of the intramolecular hydrogen bond. aip.org
Inelastic Neutron Scattering (INS)Correlation between increasing γ(OHO) frequency and decreasing R(O-O) distance.Hydrogen Bonded ComplexesEstablished a fundamental relationship between H-bond geometry and vibrational dynamics. aip.org
Inelastic Neutron Scattering (INS)Differences in band number and intensity compared to IR spectra.Potassium Hydrogen MaleateHighlights the complementary nature of INS and IR for studying proton dynamics due to different selection rules. researchgate.net

Nuclear Magnetic Resonance (NMR) Applications in Structural and Purity Analysis of Maleate Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful analytical technique used for both detailed structural elucidation and precise quantitative analysis of maleate compounds. libretexts.org Its ability to probe the chemical environment of specific nuclei, primarily ¹H, provides invaluable information. mdpi.com

Structural Analysis: In structural studies, ¹H NMR helps to confirm the molecular structure and investigate dynamic processes. For compounds with strong hydrogen bonds, like sodium hydrogen maleate, the proton involved in the H-bond gives a characteristic resonance at a very high chemical shift, around 18.7 ppm, which is indicative of a single-well potential for proton motion. rsc.org While detailed ¹H NMR spectra for simple potassium maleate are less commonly published than for its hydrogen-bonded analogue, the olefinic protons of the maleate moiety are magnetically equivalent and appear as a singlet, typically in the range of 6.2-6.4 ppm in aqueous solutions. bipm.org The exact chemical shift is influenced by factors such as solvent, concentration, and pH. bipm.orgnih.gov

Purity and Quantitative Analysis (qNMR): Quantitative NMR (qNMR) has emerged as a primary method for determining the purity of chemical compounds with high precision and accuracy, often without the need for identical reference standards of the analyte. bipm.orgresearchgate.net Potassium hydrogen maleate is itself used as a certified internal standard for qNMR assays. industry.gov.au The principle of qNMR relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. libretexts.orgresearchgate.net By comparing the integral of a known analyte signal to the integral of a signal from a certified internal standard of known purity and mass (like potassium hydrogen maleate or phloroglucinol), the purity of the analyte can be accurately calculated. researchgate.netindustry.gov.au This method is non-destructive and provides rapid, reliable results, making it valuable in pharmaceutical and reference material certification. researchgate.netresearchgate.net

The table below outlines typical applications of NMR in the analysis of maleate compounds.

NMR Application Technique/Method Analyte/System Key Findings / Parameters Reference
Structural Analysis¹H MAS NMRSodium Hydrogen MaleateResonance at 18.7 ppm for the H-bond proton, suggesting a single-well potential. rsc.org
Structural Analysis¹H NMRMaleic Acid / Maleate in D₂OOlefinic protons observed as a singlet at δ 6.2 - 6.4 ppm. bipm.org
Purity Determination¹H-qNMRSalmeterol hydroxynaphthoatePotassium hydrogen maleate used as a certified internal standard for purity assignment. industry.gov.au
Purity Determination¹H-qNMRBetrixaban MaleatePhloroglucinol used as an internal standard; quantitative determination based on selective proton signals. researchgate.net
Purity Determination¹H-qNMRACE Inhibitors (e.g., Enalapril (B1671234) Maleate)D₂O used as the solvent for analysis. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopic Approaches in Maleate Chemistry

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, corresponding to the excitation of electrons to higher energy states. ekb.eg While the maleate anion itself absorbs in the UV region, this technique is more commonly applied in the quantitative analysis of pharmaceutical preparations where a drug is formulated as a maleate salt, such as chlorpheniramine (B86927) maleate or prochlorperazine (B1679090) maleate. ekb.egjpionline.orgresearchgate.net In these cases, the chromophore is typically the active pharmaceutical ingredient, which absorbs strongly at a specific wavelength, while the maleate counterion has minimal interference. researchgate.netijpsjournal.com The analysis generally follows the Beer-Lambert law, where the absorbance is directly proportional to the concentration of the absorbing species. jpionline.org

The maleate anion contains a π system (C=C double bond and carboxylate groups) and exhibits a π → π* electronic transition. This absorption is typically found at shorter UV wavelengths, with a cutoff often observed around 220-240 nm. nih.gov

A more advanced application related to UV spectroscopy is Ultraviolet Photoelectron Spectroscopy (UPS), which was used to investigate the electronic properties of monopotassium maleate (MPM) as a surface modification layer for SnO₂ in perovskite solar cells. aip.org UPS measurements determined the energy band structure, including the Fermi level (E_F) and valence band maximum (VBM). The study found that modifying the SnO₂ surface with MPM raised the Fermi level from -4.44 eV to -4.19 eV and the conduction band minimum from -4.16 eV to -4.02 eV. aip.org This tuning of the electronic energy levels is critical for improving device efficiency.

Spectroscopic Technique System/Application Key Findings / Parameters Significance Reference
UV-Vis SpectrophotometryQuantitative analysis of Chlorpheniramine Maleateλ_max at 262 nm (in water)Method for routine quality control of pharmaceutical dosage forms. ekb.egresearchgate.net
UV-Vis SpectrophotometryQuantitative analysis of Prochlorperazine Maleateλ_max at 254 nm (in 0.3M HCl)Follows Beer-Lambert law in the concentration range of 2-16 µg/ml. jpionline.org
UV-Vis TransmittanceBoric acid Potassium Acetate CrystalUV cut–off wavelength at 240 nmIndicates a broad transmission gap, suggesting suitability for laser applications. nih.gov
Ultraviolet Photoelectron Spectroscopy (UPS)Monopotassium Maleate on SnO₂ filmFermi Level (E_F) shift from -4.44 eV to -4.19 eVDemonstrates the ability of MPM to tune the electronic properties of the substrate for improved solar cell performance. aip.org

Theoretical and Computational Investigations on Potassium Maleate

Density Functional Theory (DFT) Studies on Electronic Structure and Proton Dynamics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgscispace.comnih.govarxiv.org It has been extensively applied to study potassium hydrogen maleate (B1232345) (KHM) to understand its structure, infrared (IR) spectrum, and proton dynamics. acs.org

Periodic DFT calculations have been employed to compute the structure, harmonic frequencies, and IR intensities of fundamental transitions in potassium hydrogen maleate and its deuterated analog. nih.gov Studies using the BLYP/GTO approximation have shown to provide the best results for the structural parameters of the KHM crystal. nih.gov Within this approximation, the hydrogen-bonded potential in the KHM crystal is found to be extremely shallow. nih.gov This delocalization of the bridging proton complicates the strict definition of the crystal's space group. nih.gov

DFT studies have provided detailed assignments of the vibrational bands in the IR spectrum of the hydrogen maleate anion. acs.orgnih.gov For instance, the two most intense bands at approximately 500 cm⁻¹ and 1450 cm⁻¹ are attributed to the "pure" asymmetric O···H···O stretching vibrations and the stretching motion of the bridging proton coupled with C−C stretching and CH bending vibrations, respectively. nih.gov The crystalline environment significantly influences the low-frequency region of the spectrum, while its effect is negligible above 1000 cm⁻¹. nih.gov

Furthermore, DFT computations, often coupled with molecular dynamics simulations, have been used to analyze the formation of microstructures and association processes in aqueous solutions containing maleate anions. researchgate.netnih.gov These studies reveal that the maleate monoanion plays a crucial role in forming intermolecular hydrogen bonds, which can have a total enthalpy/energy of more than 70 kJ/mol. researchgate.netnih.govnih.gov

Table 1: Selected Calculated Vibrational Frequencies (cm⁻¹) for the Hydrogen Maleate Anion in the KHM Crystal from Periodic DFT Calculations.

Vibrational Mode Calculated Frequency (cm⁻¹)
Asymmetric O···H···O stretch ~500
Mixed proton stretch, C−C stretch, CH bend ~1450
Intramolecular H-bond vibration ~2150

Data sourced from periodic BLYP/GTO studies. acs.orgnih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches to Maleate Reactivity

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach to study chemical reactions in large systems like enzymes by treating a small, reactive region with high-level quantum mechanics and the surrounding environment with classical molecular mechanics. mpg.denih.govfrontiersin.org This methodology has been applied to investigate the reactivity of the maleate anion, particularly in enzymatic catalysis. researchgate.net

One key application has been in studying the isomerization of maleate to fumarate (B1241708), a reaction catalyzed by maleate isomerase. researchgate.net QM/MM calculations, often within the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) formalism, have been used to explore the potential energy surface of this catalytic mechanism. researchgate.net These studies help to elucidate the roles of active site residues, such as cysteine, in the reaction. researchgate.net

The QM/MM approach allows for the investigation of different proposed reaction mechanisms and can help determine which pathway has a lower energetic barrier. researchgate.net By combining QM/MM with molecular dynamics simulations, researchers can also explore the conformational properties of the enzyme and the accessibility of the active site to substrates and water molecules. mdpi.com This integrated approach provides a detailed understanding of the enzymatic process at a molecular level. mdpi.com

While direct QM/MM studies specifically on potassium maleate are less common, the principles and findings from studies on the maleate anion in other systems are transferable. The reactivity of the maleate anion is a central aspect, and QM/MM provides the necessary tools to model its chemical transformations in complex environments. nih.gov

Molecular Dynamics Simulations of Maleate Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. internationalscholarsjournals.com In the context of potassium maleate, MD simulations have been crucial for understanding association processes in aqueous solutions and the role of the counterion. researchgate.netnih.gov

MD simulations coupled with DFT calculations have been used to investigate the formation of microstructures when a protonated drug-like compound interacts with the maleic acid monoanion in water. nih.gov These simulations have identified the initial hydrogen bonding patterns that lead to the formation of heterodimers and trimers. nih.govmdpi.com A key finding is the formation of a trimer where the maleate monoanion forms three intermolecular hydrogen bonds with two protonated API (Active Pharmaceutical Ingredient) molecules. researchgate.netnih.govnih.gov The stability of these structures is significant, with the total energy of these hydrogen bonds exceeding 70 kJ/mol. nih.govnih.gov

These simulations highlight the central role of the maleic acid monoanion in the association processes in solution, showing that its interaction with the API is more favorable than the interaction between API molecules themselves. researchgate.netnih.govnih.gov Car-Parrinello and path integral molecular dynamics simulations have also been employed to study the symmetry of the intramolecular hydrogen bond in the aqueous hydrogen maleate anion. acs.orgnih.gov These advanced simulations demonstrate that the proton's position within the hydrogen bond is directly related to the solvation pattern around the oxygen atoms involved in the bond. acs.orgnih.gov

The choice of counterion, such as potassium (K⁺) or sodium (Na⁺), has been shown to influence the intramolecular hydrogen-bond potential. acs.orgnih.gov For instance, in the presence of Na⁺, the potential is always asymmetric, whereas for K⁺, the potential for hydrogen motion depends on the location of the potassium ion. acs.orgnih.gov

Table 2: Key Findings from MD Simulations of Maleate Systems.

Simulation Focus Key Finding Reference
Association in aqueous solution Maleate monoanion acts as a bridge forming stable trimers with APIs. researchgate.netnih.govnih.gov
Intramolecular H-bond symmetry Proton position is determined by the solvation environment. acs.orgnih.gov
Counterion effect The nature of the counterion (K⁺ vs. Na⁺) affects the H-bond potential. acs.orgnih.gov

Computational Analysis of Hydrogen Bond Strengths in Maleate Anions and their Counterion Dependence

The intramolecular hydrogen bond in the maleate anion is a subject of significant interest, and computational studies have been vital in quantifying its strength and understanding how it is influenced by its environment, particularly by counterions.

High-level ab initio and DFT calculations have been performed to determine the strength of the intramolecular hydrogen bond in the gas-phase maleate anion, with estimates ranging from 14 to 28 kcal/mol depending on the reference structure used. nih.govacs.org These calculations have also revealed that the presence of a counterion, such as a tetraalkylammonium or a sodium cation, can significantly weaken this hydrogen bond. nih.govacs.org The electrostatic influence of the counterion can reduce the hydrogen bonding interaction by a factor of 1.5 to 2. nih.govacs.org

For a series of Z-maleate/R₄N⁺ salts, the estimated internal hydrogen bonding energies were found to be in the range of 8 to 13 kcal/mol. nih.govacs.org This weakening effect is attributed to the electrostatic field of the cation. nih.gov Similarly, Car-Parrinello and path integral molecular dynamics simulations have shown that the nature of the counterion in aqueous solution affects the hydrogen bond. acs.orgnih.gov For instance, simulations with Na⁺ show an always-asymmetric intramolecular hydrogen-bond potential, while with K⁺, the potential is more flexible and depends on the ion's location. acs.orgnih.gov

These computational findings demonstrate that while strong, low-barrier hydrogen bonds can exist in the gas phase, their strength in condensed media is highly dependent on the interactions with their immediate surroundings, including counterions and solvent molecules. nih.govacs.org

Table 3: Calculated Intramolecular Hydrogen Bond Energies (kcal/mol) for Maleate Anion under Different Conditions.

System Computational Method H-Bond Energy (kcal/mol) Reference
Gas-phase maleate anion B3LYP/6-31+G** 14-28 nih.govacs.org
Z-maleate/Me₄N⁺ complex B3LYP/6-31+G(d,p) ~8-13 nih.govacs.org
Z-maleate/Et₄N⁺ complex B3LYP/6-31G(d) ~8-13 nih.govacs.org
Z-maleate/Bu₄N⁺ complex B3LYP/6-31G(d) ~8-13 nih.govacs.org

Coordination Chemistry and Ligand Complexation of Maleate

Maleate (B1232345) Anion as a Ligand in Metal Coordination Complexes

The maleate anion, derived from maleic acid, is a versatile ligand in coordination chemistry due to its dicarboxylate nature. It can coordinate to metal centers in several distinct modes, influencing the dimensionality and properties of the resulting metal-organic frameworks. The specific coordination is often dictated by factors such as the nature of the metal ion, the pH of the system (which determines whether maleate or hydrogen maleate is present), and the presence of other ligands.

The hydrogen maleate anion features a characteristic seven-membered ring stabilized by a strong intramolecular hydrogen bond, often referred to as a resonance-assisted hydrogen bond (RAHB). polimi.it This internal hydrogen bond can remain intact even upon coordination to a metal center. For instance, in a magnesium complex, the hydrogen maleate anion was found to coordinate to the hexaaquo magnesium core through an outer-sphere hydrogen bond, where the deprotonated carboxylate group interacts with one of the coordinated water molecules. mdpi.comnih.gov

In other complexes, the maleate anion can act as a direct chelating or bridging ligand. Research on iron maleate complexes indicates that the ligand can bind to the metal center via both carboxylate oxygen atoms. researchgate.net Similarly, in a nickel(II) complex, the maleate anion functions as a chelating ligand, binding to a single metal center. nih.gov The versatility extends to lead(II) complexes, where the maleate anion has been observed to act as a tetradentate ligand, bridging multiple metal centers to form a three-dimensional network. acs.org The ability of the maleate anion to adopt various coordination modes, from simple chelation to complex bridging, makes it a valuable component in the design of coordination polymers with diverse structural topologies.

Metal IonCoordination Mode of Maleate AnionReference
Magnesium (Mg²⁺)Outer-sphere coordination via hydrogen bonding (as hydrogen maleate) mdpi.comnih.gov
Iron (Fe²⁺)Binds via both carboxylate oxygen atoms researchgate.net
Nickel (Ni²⁺)Chelating anion nih.gov
Lead (Pb²⁺)Tetradentate bridging ligand acs.org

Role of Potassium Counterions in Modulating Coordination Environments

In the structure of potassium hydrogen maleate (KHMAL), the potassium ions are integral to the three-dimensional framework. polimi.it Each potassium atom is coordinated by carboxyl groups from six different hydrogen maleate molecules. polimi.it Specifically, the apical carbonyl oxygens of the maleate anion are surrounded by three potassium cations. polimi.it This extensive coordination network, mediated by K-O interactions, dictates the precise arrangement of the maleate anions in the solid state. The K-O bond lengths in such structures typically range from 2.778 Å to 3.8699 Å. orientjchem.org

A detailed reinvestigation of the crystal structure of KHMAL confirmed its orthorhombic system and provided precise unit cell parameters, highlighting the ordered and well-defined environment created by the interplay between the potassium ions and the maleate anions. researchgate.net The coordination of potassium ions by multiple oxygen atoms from the carboxylate groups helps to stabilize the crystal lattice, demonstrating that the counterion is a key structural director in the self-assembly process. This is analogous to the way potassium ions are precisely coordinated by carbonyl oxygen atoms in biological ion channels. uiuc.edu

Crystallographic Data for Potassium Hydrogen Maleate (KH(C₄H₂O₄))
ParameterValue
Crystal SystemOrthorhombic
Space GroupPbc2₁
a (Å)4.575(1)
b (Å)7.804(2)
c (Å)15.958(2)
Z (Formula units per cell)4
researchgate.net

Supramolecular Interactions and Self-Assembly Involving Maleate and Potassium Species

The structure of solid-state potassium maleate is a product of supramolecular chemistry, where non-covalent interactions guide the self-assembly of individual ions into a highly ordered macroscopic structure. wikipedia.org The primary forces at play are electrostatic interactions, coordination bonds, and hydrogen bonds.

Electrostatic Interactions : The fundamental driving force for the initial assembly is the strong electrostatic attraction between the positively charged potassium cations (K⁺) and the negatively charged hydrogen maleate anions ([C₄H₃O₄]⁻). These ionic bonds form the basis of the crystal lattice.

Coordination and Ion-Dipole Interactions : As described previously, the K⁺ ions are not simply surrounded by anions but form specific coordination bonds with the oxygen atoms of the maleate carboxylate groups. polimi.it This K-O interaction is a type of ion-dipole force that contributes significantly to the stability and specific geometry of the crystal lattice.

Hydrogen Bonding : A defining feature of the hydrogen maleate anion is the very strong intramolecular hydrogen bond between its two carboxylic oxygen atoms. polimi.it This resonance-assisted hydrogen bond (RAHB) locks the anion in a rigid, planar conformation and is a critical element of its structure. polimi.it This pre-organization of the anion facilitates its ordered packing in the crystal.

Together, these non-covalent and coordination interactions create a robust, three-dimensional supramolecular assembly. The process is a classic example of molecular recognition and self-assembly, where the size, charge, and geometry of the potassium and maleate ions lead to the spontaneous formation of a well-defined crystalline solid.

Key Supramolecular Interactions in Potassium Hydrogen Maleate
Interaction TypeDescriptionRole in Structure
Electrostatic AttractionForce between K⁺ cations and maleate anions.Primary force holding the crystal lattice together.
K-O CoordinationBonding between potassium ions and oxygen atoms of the carboxylate groups.Creates a specific, stable coordination environment and directs the crystal packing. polimi.it
Intramolecular Hydrogen Bond (RAHB)Strong hydrogen bond within the hydrogen maleate anion.Provides conformational rigidity to the anion, facilitating ordered self-assembly. polimi.it

Polymer Chemistry and Materials Science Applications of Maleate Derivatives

Maleate (B1232345) Copolymers in Functional Material Development for Water Treatment and Scale Inhibition

Maleate copolymers are integral to the development of functional materials for water treatment, primarily serving as scale inhibitors and dispersants. google.com These polymers are designed to prevent the formation and deposition of mineral scales, such as calcium carbonate, calcium sulfate, and barium sulfate, which are common problems in industrial water systems, including cooling towers, boilers, and oilfield operations. google.comgoogle.commdpi.com

The effectiveness of maleate copolymers stems from their molecular structure, which typically includes carboxylic acid groups derived from the maleate monomer. These anionic groups can sequester di- and trivalent metal cations (e.g., Ca²⁺, Mg²⁺), thereby preventing them from precipitating as insoluble mineral salts. google.com This mechanism, known as the threshold effect, allows substoichiometric amounts of the polymer to inhibit the formation of large amounts of scale.

Furthermore, these copolymers function as crystal growth modifiers. They adsorb onto the surface of newly formed microcrystals, distorting the crystal lattice and preventing their growth into larger, adherent scale deposits. google.com The distorted crystals remain suspended in the bulk water, from which they can be easily removed. google.com

A study on maleic anhydride (B1165640) (MA) and sodium allyl sulfonate (SAS) copolymers found that the degree of neutralization during synthesis significantly impacts monomer conversion and the resulting polymer's effectiveness. Proper control of pH during polymerization can promote the formation of monosodium maleate, which has good polymerization activity, leading to a more completely polymerized and effective scale inhibitor.

Table 1: Composition and Function of Maleate Copolymers in Water Treatment

Copolymer SystemComonomersPrimary FunctionMechanism of ActionTarget Scales
Multifunctional Maleate PolymersMaleate, Non-ionic monomer, Monocarboxylic monomerScale Inhibition, Dispersancy, SequestrationSequesters water hardness ions, modifies crystal formation. google.comCalcium carbonate, magnesium carbonate, calcium sulfate, barium sulfate. google.com
Acrylate-Maleate CopolymerAcrylate, Maleic AcidScale InhibitionControls calcium carbonate encrustation. nouryon.comCalcium Carbonate. nouryon.com
Polymaleic Acid PolymersMaleic Acid, optional comonomers like Acrylic AcidScale InhibitionAdsorbs onto mineral crystals, preventing growth. google.comGeneral mineral scales. google.com
MA/SAS CopolymerMaleic Anhydride (MA), Sodium Allyl Sulfonate (SAS)Scale InhibitionInhibits precipitation of calcium salts. Calcium carbonate, calcium phosphate (B84403), calcium sulfate.

Stereoregular Polyester (B1180765) Synthesis Utilizing Potassium Maleate Precursors

The synthesis of stereoregular unsaturated polyesters is a significant area of materials science, as the stereochemistry of the polymer backbone (i.e., the spatial arrangement of atoms) dictates its physical and chemical properties, including crystallinity, thermal behavior, and mechanical strength. Potassium maleate serves as a key precursor in methodologies aimed at producing configurationally pure polymaleates, where the double bonds are retained exclusively in the cis configuration.

A notable synthetic route involves the polycondensation of dipotassium (B57713) maleate with α,ω-dihalogenoalkanes (e.g., 1,4-dibromobutane) in a polar aprotic solvent like 1-methyl-2-pyrrolidone. researchgate.netresearchgate.net This reaction, conducted at moderate temperatures (e.g., 105-110°C), proceeds via a nucleophilic substitution mechanism, allowing for the formation of polyester chains while preserving the cis-geometry of the maleate repeating unit. researchgate.netresearchgate.net This is a significant advantage over traditional polycondensation methods that require high temperatures, which often lead to undesirable isomerization of the cis-maleate units to the more thermodynamically stable trans-fumarate configuration. researchgate.net

The reaction parameters, including the mole ratio of reactants, the specific halogen in the dihaloalkane, and the presence of water, have a strong influence on the yield, molecular weight, and chain-end structures of the resulting polyesters. researchgate.net While this method successfully yields high-molecular-weight, stereoregular polymaleates, it is often accompanied by the formation of cyclic oligomeric byproducts. researchgate.netresearchgate.net

The resulting pure polymaleates are typically highly viscous liquids or amorphous solids with glass transition temperatures below room temperature. researchgate.net The ability to synthesize these stereoregular polyesters opens up possibilities for creating advanced materials. The preserved cis-double bond in the polymer backbone is a reactive site for post-polymerization modifications, such as aza-Michael addition reactions, enabling the creation of functionalized polyesters for various applications. researchgate.net

Table 2: Parameters for Polycondensation of Potassium Maleate and 1,4-Dihalogenobutanes

ParameterInfluence on Polymer SynthesisReference
Mole Ratio of Reactants Affects the yield and molecular weight of the resulting polyester. researchgate.net researchgate.net
Nature of Halogen Influences the extent of trans isomerization and the nature of the chain end-groups. researchgate.net researchgate.net
Reaction Temperature Moderate temperatures (e.g., 105-110°C) help preserve the cis configuration of the maleate unit. researchgate.netresearchgate.net researchgate.netresearchgate.net
Presence of Water Affects yield, molecular weight, and side reactions. researchgate.net researchgate.net
Solvent 1-methyl-2-pyrrolidone is a commonly used polar aprotic solvent for this reaction. researchgate.netresearchgate.net researchgate.netresearchgate.net

Role of Maleate Derivatives in Emulsion Polymerization Mechanisms

Maleate derivatives play a multifaceted role in emulsion polymerization, a process widely used to produce paints, adhesives, and coatings. gokemi.comcelanese.com These derivatives can be incorporated either as comonomers to modify the properties of the final polymer or as reactive surfactants (surfmers) that participate in the polymerization and become covalently bonded to the polymer particles.

Maleate derivatives can also be designed as surfmers, which are molecules that possess both a surface-active part (hydrophilic head, hydrophobic tail) and a polymerizable group (the maleate double bond). acs.orggoogle.com For example, sodium sulfopropyl tetradecyl maleate is a surfmer that is reactive with monomers like styrene (B11656) but does not readily homopolymerize. acs.org In emulsion polymerization, these surfmers stabilize the monomer droplets and the growing polymer particles. Because they become chemically incorporated into the polymer, they are less prone to migrating out of the final product, which can improve water resistance and long-term performance of coatings and adhesives. acs.orggoogle.com

Studies on the nucleation process in emulsion polymerization using a maleate surfmer (sodium dodecyl sulfopropyl maleate) have shown that the fundamental nucleation mechanism (micellar or homogeneous) is not significantly altered by the presence of the surfmer compared to a conventional, non-polymerizable surfactant. acs.org However, the reactivity of the surfmer is a critical factor. Highly reactive surfmers can sometimes lead to instability and coagulum formation by creating water-soluble polyelectrolytes. acs.org

Table 3: Function of Maleate Derivatives in Emulsion Polymerization

Maleate Derivative TypeExampleRole in PolymerizationImpact on Final Product
Comonomer Dioctyl Maleate (DOM), Dibutyl Maleate (DBM)Modifies the polymer backbone through copolymerization. gokemi.comcelanese.comcolab.wsImproves mechanical properties and adhesive characteristics; can decrease particle size. gokemi.comcolab.ws
Reactive Surfactant (Surfmer) Sodium Dodecyl Sulfopropyl Maleate, Sodium Sulfopropyl Tetradecyl MaleateActs as an emulsifier and becomes covalently bonded to the polymer particles. acs.orgEnhances latex stability; reduces surfactant migration, leading to improved water resistance. acs.orggoogle.com
Reactive Surfactant (Surfmer) Sulfonated alkoxylated alkyl arylol maleateFunctions as the sole emulsifier, creating stable polymer emulsions over a broad pH range. google.comProduces polymers with high surface tension and superior adhesion. google.com

Influence of Potassium Salts on Polymerization Kinetics and Polymer Properties

The presence of inorganic salts, including potassium salts like potassium maleate, can significantly influence the kinetics of polymerization reactions and the properties of the resulting polymers. This influence is primarily exerted through effects on ionic strength, catalyst activity, and the stability of reactive species in the polymerization medium.

In aqueous polymerization systems, such as those initiated by potassium persulfate, the ionic strength of the medium is a critical parameter. tandfonline.com The addition of a salt like potassium chloride (KCl) can alter the rate of polymerization. nih.gov In general, salt addition can have a primary effect by altering the activity coefficients of the reactants and the transition state complex. mdpi.com It can also have a secondary effect by participating in equilibrium equations, particularly in acid-base catalyzed reactions. mdpi.com For instance, studies on the polymerization of acrylonitrile (B1666552) initiated by potassium peroxodisulfate have investigated the influence of ionic strength on the reaction. tandfonline.com

Furthermore, metal salts can act as activators or regulators in certain polymerization systems. In the synthesis of maleate copolymers, metal salt activators are sometimes used to control the molecular weight of the polymers, with higher salt concentrations generally leading to lower molecular weights. google.com The choice and concentration of the salt are therefore important variables for tailoring the final properties of the polymer.

Table 4: Effects of Potassium Salts on Polymerization Systems

Polymerization SystemPotassium SaltObserved EffectMechanism of InfluenceReference
Actin Polymerization Potassium Chloride (KCl)Affects the critical concentration required for polymerization to occur. nih.govContributes to the ionic strength of the medium, influencing monomer-polymer equilibrium. nih.gov nih.gov
Anionic Polymerization of Aziridines Potassium bis(trimethylsilyl)amide (initiator source)K⁺ counter-ion resulted in a specific polymerization rate compared to other alkali metals (Cs⁺, Li⁺, Na⁺). rsc.orgThe counter-ion modulates the reactivity and stability of the propagating aza-anionic chain end. rsc.org rsc.org
Acrylonitrile Polymerization Potassium Peroxodisulfate (initiator)The rate of polymerization is dependent on the initiator concentration and ionic strength. tandfonline.comThe salt contributes to the overall ionic strength, affecting the kinetics of the free-radical process. tandfonline.com tandfonline.com
Alkoxysilane Polymerization Potassium salts (KCl, KIO₃, KSCN)Affects the gelation time in an acidic medium. mdpi.comThe anions of the salts influence the aggregation of primary particles and the overall gelation kinetics. mdpi.com mdpi.com

Analytical Methodologies for Maleate Compounds

Spectrophotometric Determination Techniques for Maleate (B1232345) Species in Chemical Analysis

Spectrophotometry offers a versatile and accessible platform for the quantification of maleates, often through derivatization or complex formation to produce a chromophore that absorbs light in the ultraviolet (UV) or visible range.

Direct UV spectrophotometry can be used, as the maleate ion possesses a native chromophore. For instance, in the analysis of drug formulations containing a maleate salt, such as enalapril (B1671234) maleate, the substance dissolved in distilled water shows a maximum absorbance (λmax) around 207 nm. nih.gov A similar method using a phosphate (B84403) buffer at pH 4 reported a λmax at 208 nm, with a linear range of 1-20 µg/mL. farmaciajournal.com

More commonly, indirect methods involving color-forming reactions are employed to enhance sensitivity and selectivity. These methods are often based on charge-transfer complexation or redox reactions.

Charge-Transfer Complexes: Maleate-containing analytes can act as electron donors and react with π-acceptors to form intensely colored charge-transfer complexes. ajol.info For example, pizotifen (B1678498) maleate has been quantified using reagents like p-chloranilic acid (p-CLA) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), which produce colored products measurable at 533 nm and 839 nm, respectively. ajol.info Similarly, enalapril maleate forms complexes with p-chloranilic acid (pCA), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and iodine, allowing for its determination at various wavelengths. nih.gov

Redox and Other Reactions: The carboxyl groups of the maleate moiety can participate in reactions that yield a measurable product. A method for enalapril maleate involves its reaction with a mixture of potassium iodate (B108269) (KIO₃) and potassium iodide (KI), which forms a yellow product measured at 352 nm. nih.gov Another approach uses the oxidation of the drug by potassium permanganate (B83412), where the decrease in permanganate color or the formation of the green manganate (B1198562) ion can be measured. orientjchem.orgresearchgate.neteurasianjournals.com Ternary complex formation, such as between carbinoxamine (B1668352) maleate, copper(II), and eosin, creates a product that can be extracted and measured spectrophotometrically at 538 nm. nih.gov

The table below summarizes various spectrophotometric methods used for compounds containing the maleate moiety.

Analyte TypePrinciple / ReagentWavelength (λmax)Linearity Range (µg/mL)Reference
Enalapril MaleateDirect UV in Phosphate Buffer (pH 4)208 nm1 - 20 farmaciajournal.com
Enalapril MaleatePotassium Iodate / Potassium Iodide352 nm2.5 - 50 nih.gov
Enalapril MaleateCharge-transfer with DDQ-5 - 75 nih.gov
Pizotifen MaleateCharge-transfer with p-CLA533 nm10 - 160 ajol.info
Pizotifen MaleateCharge-transfer with TCNQ839 nm2.0 - 20 ajol.info
Carbinoxamine MaleateTernary Complex with Cu(II) and Eosin538 nm0.75 - 10.0 nih.gov
Chlorpheniramine (B86927) MaleateOxidation by Potassium Permanganate550 nm / 610 nm2.5 - 20 orientjchem.org

Chromatographic Separation and Quantification of Maleate Analytes (e.g., HPLC, HPTLC, GC-MS)

Chromatographic techniques are powerful tools for separating the maleate analyte from complex matrices, providing high specificity and precision.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode (RP-HPLC), is the most widely used technique for the analysis of potassium maleate and other maleate salts. researchgate.netiomcworld.org Separation is typically achieved on a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.gov Detection is commonly performed using a UV detector at wavelengths between 210 nm and 275 nm. iomcworld.orgsielc.com For instance, a method for chlorpheniramine maleate used a C18 column with a mobile phase of potassium dihydrogen phosphate and octane (B31449) sulphonate sodium salt in water mixed with acetonitrile, with UV detection at 214 nm. iomcworld.org

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that offers advantages in terms of sample throughput and cost-effectiveness. For the analysis of organic acids like maleic acid, various stationary and mobile phases can be used. One study compared several systems, noting that separation on cellulose (B213188) plates with a mobile phase of n-propanol and ammonium (B1175870) hydroxide (B78521) gave the best results. uni-giessen.de Another approach for maleic acid used reversed-phase (RP-18) plates with mobile phases such as methanol-water or acetonitrile-water. researchgate.net Detection is typically achieved by spraying with an indicator reagent like bromocresol green, followed by densitometric scanning. uni-giessen.de

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of salts and organic acids like potassium maleate and maleic acid, a crucial derivatization step is required before GC-MS analysis. asbcnet.orgyoutube.com This process converts the non-volatile analyte into a volatile derivative. A common two-step procedure involves methoximation followed by silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.commdpi.com This converts the maleate into a volatile silylated derivative that can be separated on a GC column (e.g., HP-1MS) and detected by mass spectrometry. asbcnet.orgindustry.gov.au This technique provides excellent sensitivity and structural information, making it ideal for metabolite profiling and impurity identification. mdpi.com

The table below provides example conditions for various chromatographic methods.

TechniqueAnalyte TypeStationary PhaseMobile Phase / ConditionsDetectionReference
HPLCChlorpheniramine MaleateReversed-phase C18Potassium dihydrogen phosphate, octane sulphonate, acetonitrile, waterUV at 214 nm iomcworld.org
HPLCChlorpheniramine MaleateBIST B+ (Anion-exchange)Acetonitrile (85%) with Sulfuric acid buffer (0.2%)UV at 210, 275 nm sielc.com
HPTLCMaleic AcidCellulosen-propanol - 2 M ammonium hydroxide (7:3)Aniline-xylose reagent uni-giessen.de
GC-MSMaleic AcidHP-1MSDerivatization with MSTFA; Temperature programmingMass Spectrometry asbcnet.orgindustry.gov.au

Titrimetric and Electrochemical Approaches in Maleate Quantification

Titrimetric and electrochemical methods represent classical and modern approaches, respectively, for quantifying maleate compounds.

Titrimetric Analysis: Acid-base titration is a fundamental and cost-effective method for assaying potassium maleate. As the salt of a weak diprotic acid (maleic acid), potassium maleate can be titrated with a standard solution of a strong acid, such as hydrochloric acid. datapdf.com The endpoint, corresponding to the neutralization of the maleate base, can be determined using a pH indicator or potentiometrically. Conversely, maleate salts of weak bases can be assayed by titrating the liberated maleic acid with a strong base like sodium hydroxide. jru.edu.in Redox titrations have also been developed; for example, enalapril maleate can be quantified by direct oxidation with potassium permanganate in an acidic medium. researchgate.neteurasianjournals.com

Electrochemical Approaches: These methods offer high sensitivity and are suitable for trace analysis. Potentiometry and voltammetry are the primary techniques. Modified electrodes are often designed to enhance selectivity and signal response for maleate or associated analytes. For instance, a carbon paste electrode modified with ZnO nanoparticles has been used for the voltammetric determination of chlorpheniramine maleate. researchgate.net The principle involves the electrochemical oxidation or reduction of the analyte at the electrode surface, with the resulting current being proportional to its concentration. rsc.org Chitosan-based sensors and nanocomposites with materials like multi-walled carbon nanotubes have also been developed for the detection of drugs formulated as maleate salts. mdpi.comsemanticscholar.org The electrolysis of an aqueous solution of potassium maleate is a known process (Kolbe electrolysis) that results in the formation of acetylene (B1199291) and carbon dioxide at the anode. doubtnut.com

Advanced Quantitative Analytical Techniques (e.g., qNMR, Karl Fischer analysis, Elemental Microanalysis)

For high-precision characterization, purity assessment, and stoichiometric confirmation, several advanced analytical techniques are indispensable.

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard of the analyte. tandfonline.comresearchgate.net The concentration or purity of a compound is determined by comparing the integral of a specific proton signal from the analyte molecule with the integral of a signal from a certified internal standard of known concentration. tandfonline.comtandfonline.com Potassium hydrogen maleate itself is often used as a certified internal standard for qNMR analyses. industry.gov.auunsw.edu.au The technique is highly specific, non-destructive, and provides structural information simultaneously. tandfonline.com

Karl Fischer (KF) Analysis: This is the benchmark method for the determination of water content in solid and liquid samples. mcckf.commetrohm.com The technique is based on a quantitative reaction between water, iodine, and sulfur dioxide in the presence of a base and an alcohol. mcckf.com KF analysis is crucial for characterizing potassium maleate, especially to determine if it is in an anhydrous or hydrated form and to obtain an accurate purity value on a dry basis. Both volumetric and coulometric KF titration methods can be applied depending on the expected water content. metrohm.com

Elemental Microanalysis: This fundamental technique provides the mass fractions of carbon, hydrogen, nitrogen, and other elements within a pure compound. The experimentally determined percentages are compared against the theoretical values calculated from the chemical formula (e.g., C₄H₃KO₄ for anhydrous potassium hydrogen maleate). This comparison is used to confirm the empirical formula of the synthesized compound and serves as a critical check of its stoichiometric purity. researchgate.net

Biochemical and Enzymatic Transformations of Maleate: Mechanistic Aspects

Enzymatic Isomerization of Maleate (B1232345) to Fumarate (B1241708): Detailed Mechanistic Studies

The conversion of maleate to fumarate, a critical intermediate in the citric acid cycle, is a fundamental cis-trans isomerization reaction catalyzed by the enzyme maleate isomerase (EC 5.2.1.1). wikipedia.org This enzyme is found in several bacterial species, including Pseudomonas putida, Alcaligenes faecalis, and Nocardia farcinica, and plays a vital role in the metabolic degradation of compounds like nicotinic acid. wikipedia.orgrsc.org

Catalytic Mechanism:

The catalytic mechanism of maleate isomerase involves a unique covalent catalysis strategy. acs.orgnih.gov While the complete mechanism is still under investigation, a widely accepted model, particularly for the enzyme from Nocardia farcinica, proposes the following steps: wikipedia.orgrsc.org

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a deprotonated cysteine residue (Cys76 in N. farcinica) on the C2 carbon of the maleate double bond. wikipedia.orgacs.org

Protonation and Intermediate Formation: Concurrently, a second cysteine residue (Cys194) acts as a proton donor, transferring a proton to the C3 carbon of maleate. wikipedia.orgrsc.org This results in the formation of a covalent succinyl-cysteine intermediate. wikipedia.orgacs.orgnih.gov

Rotation: With the double bond now reduced to a single bond (C2–C3), free rotation can occur around this axis. wikipedia.org

Resolution: The rotation positions the molecule for the final step. The Cys194, now acting as a base, abstracts a proton from the C3 carbon, while the C2–S bond to Cys76 is cleaved. This process reforms the double bond in the trans configuration, releasing fumarate and regenerating the enzyme's active site. wikipedia.org

Computational studies and mutational analyses support this mechanism, highlighting the essential roles of the two conserved cysteine residues. rsc.orgrsc.orgtandfonline.com Replacing either of these cysteines with serine dramatically reduces the enzyme's activity. wikipedia.orgtandfonline.com

Active Site and Substrate Recognition:

The active site of maleate isomerase is a highly specific environment. In Pseudomonas putida S16, structural studies have shown that the maleate substrate is completely enclosed within the enzyme. nih.gov This is thought to prevent unwanted side reactions with the solvent. nih.gov Specific amino acid residues are crucial for binding and orienting the substrate. For instance, in P. putida, asparagine residues (Asn17 and Asn169) form hydrogen bonds with one of the maleate's carboxylate groups, while a tyrosine residue (Tyr139) interacts with the other. wikipedia.org This precise positioning ensures the correct orientation for the nucleophilic attack and subsequent isomerization. The enzyme likely utilizes a "breathing motion" involving two flexible loops to allow the substrate to enter and the product to leave the buried active site. nih.gov

Role of Cofactors:

Some studies have indicated that maleate isomerase requires a thiol-containing cofactor, such as glutathione (B108866) or L-cysteine, for full activity, particularly after dialysis which can remove such loosely bound molecules. tandfonline.comnih.gov However, other research on purified enzyme from Alcaligenes faecalis suggests that the enzyme itself does not inherently require a cofactor, but that sulfhydryl compounds like dithiothreitol (B142953) (DTT) are needed to protect the enzyme's cysteine residues from oxidation. tandfonline.com

Table 9.1.1: Key Residues in Maleate Isomerase from Different Bacterial Species

Bacterial Species Catalytic Residues Substrate-Binding Residues Reference(s)
Nocardia farcinica Cys76, Cys194 Not specified wikipedia.org, acs.org
Pseudomonas putida S16 Cys82, Cys200 Asn17, Asn169, Tyr139 wikipedia.org, nih.gov

Maleate Anion Interactions with Bio-relevant Cations in Model Systems

The maleate anion, with its two carboxylate groups, can interact with various biologically relevant cations. These interactions are generally electrostatic and can influence the anion's behavior and transport.

Interactions with Alkali and Alkaline Earth Metals:

Studies have investigated the formation of complexes between the maleate anion and cations like potassium (K+), sodium (Na+), magnesium (Mg2+), and calcium (Ca2+).

Potassium (K+) and Sodium (Na+): The interaction between maleate and alkali metal cations like K+ is generally weak. However, in specific environments, such as across cell membranes, these interactions can become significant. For example, it has been shown that divalent anions, including maleate, can form singly charged, negative 1:1 ion pairs with alkali metal cations (e.g., [K(maleate)]-). nih.gov These ion pairs can then traverse the red cell membrane through the anion exchange pathway, effectively facilitating the transport of the cation. nih.gov

Magnesium (Mg2+) and Calcium (Ca2+): Alkaline earth metals, being divalent, form more stable complexes with maleate compared to alkali metals. The stability constants (log K) for these interactions have been determined, indicating weak to moderate binding strength. uea.ac.ukresearchgate.net For instance, the log K value for the Ca2+-maleate complex is reported as 2.40, and for the Mg2+-maleate complex, it is 2.30. uea.ac.uk In structural studies of magnesium bis(hydrogenmaleate) hexahydrate, the hydrogen maleate anion coordinates to the hexaaquomagnesium core through hydrogen bonding between the deprotonated carboxylate group and one of the water molecules coordinated to the magnesium ion. mdpi.comresearchgate.netresearchgate.net This demonstrates an outer-sphere coordination, where the cation and anion are separated by a layer of water molecules.

The stability of these complexes is primarily governed by electrostatic interactions. researchgate.netunifr.ch The size and charge of the cation play a crucial role; smaller, more highly charged cations generally form more stable complexes. The geometry of the maleate anion, with its two carboxylate groups held in a cis conformation, is well-suited for chelation, although the interactions are often weaker than those seen with more flexible dicarboxylates like succinate. nih.gov

Table 9.2.1: Stability Constants (log K) for Maleate Complexes with Bio-relevant Cations

Cation log K Value Experimental Conditions Reference(s)
Ca2+ 2.40 Aqueous solution uea.ac.uk

These interactions, while often weak, are fundamental to understanding the chemical speciation of maleate in biological fluids and model buffer systems used in biochemical research.

Q & A

Q. What are the established protocols for synthesizing potassium maleate in laboratory settings, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Synthesis Protocol : Combine maleic acid with potassium hydroxide in a stoichiometric ratio (1:2) under controlled pH (7–9) and temperature (25–40°C). Monitor neutralization via pH titration and precipitate the product using ethanol .
  • Optimization Strategies :
    • Yield : Adjust molar ratios (e.g., excess KOH to ensure complete neutralization).
    • Purity : Recrystallize from hot water or ethanol, and validate purity via melting point analysis (literature range: 160–165°C) and elemental analysis (C, H, K content) .
  • Validation : Use HPLC (C18 column, 0.1% H3PO4 mobile phase) to confirm absence of unreacted maleic acid or potassium salts .

Q. How should researchers characterize potassium maleate’s purity and structural integrity post-synthesis?

Methodological Answer:

  • Purity Assessment :
    • Titrimetry : Acid-base titration to quantify free maleate ions.
    • Spectroscopy : FT-IR to confirm carboxylate (COO⁻) peaks at ~1560 cm⁻¹ and ~1400 cm⁻¹ .
  • Structural Confirmation :
    • XRD : Compare crystallographic data with reference patterns (e.g., ICDD PDF-2 database).
    • Thermogravimetric Analysis (TGA) : Verify thermal stability and decomposition profile (e.g., water loss at 100–120°C, decomposition >200°C) .
  • Documentation : Report deviations (e.g., hygroscopicity affecting mass measurements) and use triplicate trials to ensure reproducibility .

Q. What are the key stability considerations for potassium maleate in aqueous solutions, and how can degradation be mitigated?

Methodological Answer:

  • Stability Factors :
    • pH : Degrades rapidly in acidic conditions (pH <4) via reversion to maleic acid. Maintain pH 6–8 with buffer systems (e.g., phosphate buffer).
    • Temperature : Store solutions at 4°C to slow hydrolysis; lyophilize for long-term storage .
  • Degradation Monitoring :
    • UV-Vis Spectroscopy : Track absorbance at 210 nm (maleate ion) over time.
    • Ion Chromatography : Quantify maleate degradation products (e.g., fumarate isomers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in potassium maleate’s solubility data across literature sources?

Methodological Answer:

  • Root Cause Analysis :
    • Method Variability : Compare solubility protocols (e.g., shake-flask vs. gravimetric methods).
    • Temperature Control : Ensure precise thermostatic regulation (±0.1°C) during measurements.
  • Standardization : Adopt IUPAC-recommended methods for solubility determination and report detailed conditions (e.g., agitation rate, equilibration time) .
  • Data Reconciliation : Use statistical tools (e.g., ANOVA) to identify outliers and validate via independent techniques like isothermal calorimetry .

Q. What advanced spectroscopic techniques are recommended for resolving ambiguities in potassium maleate’s structural conformation?

Methodological Answer:

  • Solid-State NMR : Use <sup>13</sup>C cross-polarization magic-angle spinning (CP/MAS) to distinguish crystalline vs. amorphous phases.
  • Single-Crystal XRD : Resolve bond-length discrepancies (e.g., C-O vs. C=O distances) and confirm hydrogen-bonding networks .
  • Computational Modeling : Pair experimental data with DFT calculations (e.g., Gaussian software) to validate electronic structure and predict reactive sites .

Q. How can batch-to-batch variability in potassium maleate synthesis impact experimental reproducibility, and how can it be controlled?

Methodological Answer:

  • Sources of Variability :
    • Reagent Purity : Use ACS-grade chemicals; pre-dry potassium hydroxide to avoid moisture interference.
    • Crystallization Conditions : Standardize cooling rates and solvent evaporation times .
  • Quality Control :
    • Batch Testing : Implement ICP-OES to trace metal impurities (e.g., Na⁺, Ca²⁺).
    • Statistical Process Control (SPC) : Use control charts to monitor yield and purity trends across batches .

Q. What methodologies are recommended for studying potassium maleate’s role in radical polymerization or co-polymer systems?

Methodological Answer:

  • Kinetic Studies :
    • DSC/TGA : Monitor exothermic peaks and decomposition during polymerization.
    • GPC : Analyze molecular weight distribution of resultant polymers .
  • Mechanistic Probes :
    • ESR Spectroscopy : Detect and quantify radical intermediates during initiation.
    • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance monomer compatibility .

Q. How can computational chemistry approaches be integrated with experimental data to elucidate potassium maleate’s reactivity?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic mixtures to predict solubility trends.
  • Reactivity Predictions : Use QSAR models to correlate structural descriptors (e.g., HOMO-LUMO gaps) with nucleophilic attack rates .
  • Validation : Cross-reference computational findings with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.